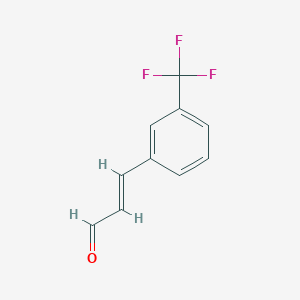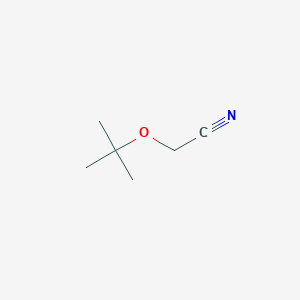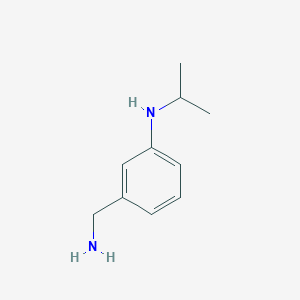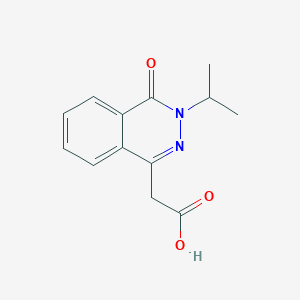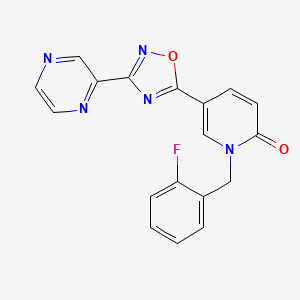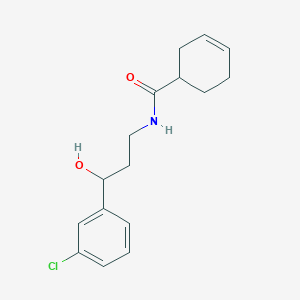
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes involved in various cellular processes, including cell growth, survival, and metabolism. LY294002 has been widely used in scientific research as a tool to investigate the role of PI3Ks in different biological systems.
Mécanisme D'action
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide inhibits PI3Ks by binding to the ATP-binding pocket of the catalytic subunit of the enzyme. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways. Inhibition of PI3Ks by this compound leads to a decrease in the activation of downstream effectors, including Akt, mTOR, and S6 kinase.
Biochemical and Physiological Effects
The inhibition of PI3Ks by this compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PI3Ks leads to a decrease in cell proliferation, migration, and invasion, as well as an increase in apoptosis and autophagy. This compound has also been shown to modulate glucose metabolism and insulin signaling, indicating a potential role in the treatment of metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has several advantages as a tool for scientific research. It is a specific and potent inhibitor of PI3Ks, and its effects can be easily detected using various biochemical and cellular assays. This compound is also commercially available from various suppliers, making it easily accessible for researchers. However, this compound has some limitations. It is a small molecule inhibitor and may have off-target effects on other enzymes or signaling pathways. In addition, the effects of this compound may vary depending on the cell type or experimental conditions used.
Orientations Futures
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has been extensively studied in scientific research, but there are still many unanswered questions regarding its effects and mechanisms of action. Future research could focus on the development of more specific and potent inhibitors of PI3Ks, as well as the identification of novel downstream effectors of PI3K signaling. In addition, the role of PI3Ks in different disease models could be further investigated, with the goal of developing new therapeutic strategies for these diseases.
Méthodes De Synthèse
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide involves several steps, including the condensation of 3-chlorobenzaldehyde with 3-chlorohydrin to form 3-(3-chlorophenyl)-3-hydroxypropionaldehyde. This intermediate is then converted to the corresponding acid chloride, which is reacted with cyclohexylamine to form the target compound. The synthesis of this compound has been described in several publications, and the compound is commercially available from various suppliers.
Applications De Recherche Scientifique
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has been used extensively in scientific research to study the role of PI3Ks in different biological systems. It has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This compound has been used to investigate the role of PI3Ks in cell signaling, cell growth, apoptosis, autophagy, and metabolism. It has also been used to study the effects of PI3K inhibition in various disease models, including cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-14-8-4-7-13(11-14)15(19)9-10-18-16(20)12-5-2-1-3-6-12/h1-2,4,7-8,11-12,15,19H,3,5-6,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNTHPZZOXCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)
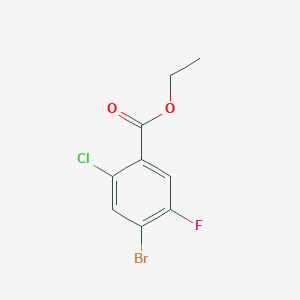
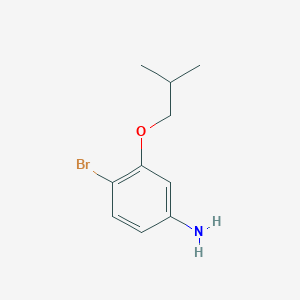
![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)
